3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a chlorobenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and the coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, for example, can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide: This compound shares the chloro and ethoxyphenyl groups but differs in the presence of a methoxy group instead of a tetrazole ring.
3-chloro-N-[1-(4-ethoxyphenyl)ethyl]aniline: Similar in structure but lacks the sulfonamide group.
Uniqueness
The presence of the tetrazole ring and the sulfonamide group in 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, diuretic, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Sulfonamides typically exert their biological effects through several mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, which is essential for DNA and RNA synthesis.
- Modulation of Ion Channels : Some sulfonamide derivatives have been shown to interact with ion channels, affecting cellular excitability and signaling pathways.
Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance:
- A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains by interfering with folate metabolism .
Cardiovascular Effects
Recent studies have investigated the impact of benzene sulfonamides on cardiovascular parameters:
- An isolated rat heart model was utilized to assess the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting a potential role in managing hypertension .
Study 1: Cardiovascular Impact
In a controlled experiment, researchers evaluated the effects of different sulfonamide derivatives on coronary resistance. The findings were summarized in the following table:
Compound | Dose (nM) | Effect on Perfusion Pressure (%) | Effect on Coronary Resistance (%) |
---|---|---|---|
Control | - | 0 | 0 |
3-chloro-N-{[1-(4-ethoxyphenyl)-...} | 0.001 | -15 | -20 |
2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | -10 | -15 |
4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -25 | -30 |
This study highlighted that the compound under investigation exhibited a notable decrease in both perfusion pressure and coronary resistance compared to control conditions .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli:
- The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
Compound | MIC (µg/mL) Staphylococcus aureus | MIC (µg/mL) Escherichia coli |
---|---|---|
3-chloro-N-{[1-(4-ethoxyphenyl)-...} | 8 | 16 |
Standard Sulfamethoxazole | 4 | 8 |
These findings suggest that the compound may be effective against common bacterial infections .
Properties
IUPAC Name |
3-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCEQRBRUDGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.